![molecular formula C26H24ClF2N9O B11936968 2-Chloro-N-(2,5-difluorophenyl)-5-(((1-isopropyl-4-((5-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)benzamide](/img/structure/B11936968.png)
2-Chloro-N-(2,5-difluorophenyl)-5-(((1-isopropyl-4-((5-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CZS-241 is a potent, selective, and orally available inhibitor of Polo-like kinase 4 (PLK4). This compound has shown significant promise in the treatment of chronic myeloid leukemia. PLK4 is a crucial enzyme involved in cell division, making it a valuable target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CZS-241 begins with the previously identified compound CZS-034. The process involves rational drug design strategies, focusing on tyrosine kinase receptor A selectivity and metabolic stability. The structure-activity relationship exploration led to the discovery of CZS-241, which has an inhibitory concentration (IC50) of 2.6 nM and a selectivity factor of 1054.4 over tyrosine kinase receptor A .
Industrial Production Methods: Industrial production methods for CZS-241 are still under development, as the compound is currently undergoing extensive preclinical safety evaluation. The focus is on optimizing the synthesis process to ensure high yield and purity while maintaining cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: CZS-241 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving CZS-241 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s integrity .
Major Products Formed: The major products formed from the reactions involving CZS-241 are derivatives with enhanced potency and selectivity. These derivatives are tested for their efficacy in inhibiting PLK4 and their stability in biological systems .
Scientific Research Applications
CZS-241 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the structure-activity relationship of PLK4 inhibitors. In biology, it is used to investigate the role of PLK4 in cell division and its potential as a therapeutic target. In medicine, CZS-241 is being explored as a treatment for chronic myeloid leukemia, with promising results in preclinical studies. In industry, the compound’s synthesis and production methods are being optimized for large-scale manufacturing .
Mechanism of Action
CZS-241 exerts its effects by inhibiting Polo-like kinase 4, an enzyme crucial for cell division. The compound binds to the active site of the enzyme, preventing its activity and thereby disrupting the cell cycle. This inhibition leads to the suppression of tumor progression, particularly in chronic myeloid leukemia cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CZS-241 include other PLK4 inhibitors such as centrinone and CZS-034. These compounds also target PLK4 but differ in their potency, selectivity, and stability .
Uniqueness of CZS-241: CZS-241 stands out due to its high potency (IC50 = 2.6 nM) and selectivity (selectivity factor = 1054.4 over tyrosine kinase receptor A). Additionally, it has acceptable human liver microsome stability (half-life = 31.5 minutes) and high bioavailability (70.8%) in mice. These characteristics make CZS-241 a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C26H24ClF2N9O |
|---|---|
Molecular Weight |
552.0 g/mol |
IUPAC Name |
2-chloro-N-(2,5-difluorophenyl)-5-[[[4-[(5-methyl-1H-pyrazol-3-yl)amino]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]benzamide |
InChI |
InChI=1S/C26H24ClF2N9O/c1-13(2)38-24-18(12-31-38)23(33-22-8-14(3)36-37-22)34-26(35-24)30-11-15-4-6-19(27)17(9-15)25(39)32-21-10-16(28)5-7-20(21)29/h4-10,12-13H,11H2,1-3H3,(H,32,39)(H3,30,33,34,35,36,37) |
InChI Key |
WIOVOFCYNTYNJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC(=C(C=C4)Cl)C(=O)NC5=C(C=CC(=C5)F)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


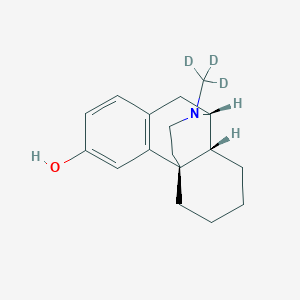
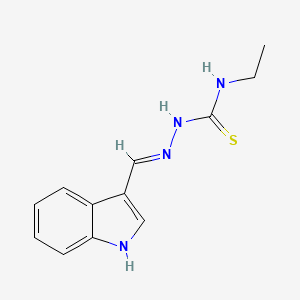




![N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)

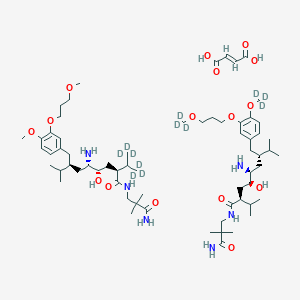
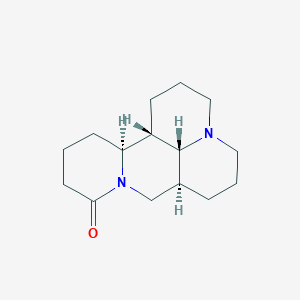
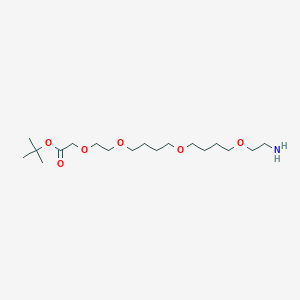
![1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11936964.png)
![2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B11936969.png)
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid](/img/structure/B11936974.png)
